[(2S)-oxiran-2-yl]methanesulfonyl fluoride
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Overview
Description
[(2S)-oxiran-2-yl]methanesulfonyl fluoride is a chemical compound with the molecular formula C3H5FO3S. It is a member of the sulfonyl fluoride family, which is known for its reactivity and versatility in organic synthesis. This compound is characterized by the presence of an oxirane (epoxide) ring and a methanesulfonyl fluoride group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-oxiran-2-yl]methanesulfonyl fluoride typically involves the reaction of an epoxide with methanesulfonyl fluoride. One common method is the reaction of (2S)-glycidol with methanesulfonyl fluoride under basic conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2S)-oxiran-2-yl]methanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters and other derivatives.
Ring-opening reactions: The oxirane ring can be opened by nucleophiles, resulting in the formation of diols or other functionalized compounds.
Oxidation and reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases are often employed to facilitate the reactions and improve yields.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used to dissolve the reactants and provide a suitable reaction medium.
Major Products Formed
The major products formed from reactions involving this compound include sulfonate esters, diols, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
[(2S)-oxiran-2-yl]methanesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the study of enzyme mechanisms and protein modification. It can act as an inhibitor of certain enzymes, providing insights into their function and regulation.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of [(2S)-oxiran-2-yl]methanesulfonyl fluoride involves its interaction with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of covalent bonds with the nucleophile, resulting in the modification of the target molecule. In biological systems, this can result in the inhibition of enzyme activity or the modification of protein function.
Comparison with Similar Compounds
[(2S)-oxiran-2-yl]methanesulfonyl fluoride can be compared with other sulfonyl fluorides and epoxides:
Sulfonyl fluorides: Compounds like methanesulfonyl fluoride and toluenesulfonyl fluoride share similar reactivity but differ in their substituents and specific applications.
Epoxides: Compounds such as ethylene oxide and propylene oxide have similar ring structures but differ in their reactivity and applications.
The uniqueness of this compound lies in its combination of an oxirane ring and a sulfonyl fluoride group, providing a versatile and reactive intermediate for various chemical transformations.
Properties
CAS No. |
2639391-22-1 |
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Molecular Formula |
C3H5FO3S |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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